molecular formula C7H9ClN2 B041054 N-[(6-chloropyridin-3-yl)methyl]-N-methylamine CAS No. 120739-62-0

N-[(6-chloropyridin-3-yl)methyl]-N-methylamine

Cat. No. B041054
M. Wt: 156.61 g/mol
InChI Key: XALCOJXGWJXWBL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[(6-chloropyridin-3-yl)methyl]-N-methylamine is crucial for its application in various chemical industries. A practical method for its synthesis involves the selective hydrogenation of 6-chloro-3-pyridinecarbonitrile using an improved Raney nickel catalyst. This process yields the compound with high selectivity and minimal by-products, highlighting the efficiency of the method in producing high-purity intermediates for further chemical applications (Tanaka et al., 2000).

Scientific Research Applications

Synthesis and Coordination Chemistry

N-[(6-chloropyridin-3-yl)methyl]-N-methylamine serves as an intermediate in the synthesis of complex organic compounds and coordination chemistry. For example, its derivatives have been used to form complexes with metals such as ruthenium, exhibiting potential for further applications in catalysis and material science. The compound has shown utility in the synthesis of dichlorido(dimethyl sulfoxide)ruthenium(II) complexes, highlighting its role in the development of new materials and catalytic systems (Trotter, Arulsamy, & Hulley, 2015).

Organic Synthesis

In organic synthesis, this chemical plays a crucial role in the construction of pyridine derivatives through copper-catalyzed C-N bond cleavage of aromatic methylamines. This process demonstrates its importance in building complex molecules from simpler ones, offering a broad range of applications in medicinal chemistry and drug development (Huang et al., 2013).

Antitumor Activities

The compound's derivatives have been explored for their antitumor activities, underscoring the potential of such chemicals in the development of new therapeutic agents. Research into N-(2′-arylaminepyrimidin4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives has indicated observable antitumor properties, suggesting a pathway for the development of novel oncological treatments (Chu De-qing, 2011).

Pest Control Applications

Environmental Biodegradation

Research has identified bacteria capable of degrading similar neonicotinoid compounds, suggesting potential environmental applications for the bioremediation of pollutants derived from this chemical class. The discovery of bacteria that can hydrolyze acetamiprid, a related chloropyridinyl neonicotinoid, to less toxic metabolites, points to the ecological importance of understanding and utilizing such compounds for reducing environmental pollution (Tang et al., 2012).

Safety And Hazards

This compound is classified under GHS06 and GHS07 for its hazards . It has hazard statements H301, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

1-(6-chloropyridin-3-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-9-4-6-2-3-7(8)10-5-6/h2-3,5,9H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALCOJXGWJXWBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301024729
Record name 6-Chloro-N-methyl-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301024729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(6-chloropyridin-3-yl)methyl]-N-methylamine

CAS RN

120739-62-0
Record name 6-Chloro-N-methyl-3-pyridinemethanamine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N-methyl-3-pyridinemethanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(6-chloropyridin-3-yl)methyl](methyl)amine
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Synthesis routes and methods I

Procedure details

A mixture of the product of Example 4(b), 2-chloro-5-chloromethylpyridine, (8.1 g, 0.05 mol), methylamine (60 ml of a 30% w/v solution in water, 0.5 mol) and ethanol (100 ml) was heated, with stirring, under reflux for 5 hours. The reaction mixture was then cooled to ambient temperature (20° C.) and the solvent removed by evaporation under reduced pressure to give a brown oil. The product, N-(6-chloro-3-pyridylmethyl)-N-methylamine, was isolated from this oil by flash chromatography using silica gel, 230 to 400 US mesh (0.062 mm to 0.037 mm), with 10% v/v methanol/dichloromethane as eluent, as a brown oil (5.96 g, 76.1%).
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A mixture of 15.05g of 2-chloro-5-(chloromethyl) pyridine and 50ml of acetonitrile was dropwise added to a mixture of 36g of 40% methylamine aqueous solution and 200ml of acetonitrile during an hour at room temperature and stirred for an hour and a half. The reaction mixture was concentrated. The resulting residue to which 100ml of water was added, was neutralized by sodium hydrogen carbonate, saturated with sodium chloride and extracted with dichloromethane (200ml×2). The organic layer was dried over anhydrous magnesium sulfate, concentrated and purified by a column chromatography [developing solvent: dichloromethane-methanol (4:1)] to afford 8.77g of 2-chloro-5(methylaminomethyl)pyridine as a yellowish brown liquid.
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15.05 g
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Synthesis routes and methods IV

Procedure details

A mixture of 15.05 g of 2-chloro-5-(chloromethyl)pyridine and 50 ml of acetonitrile was added dropwise to a mixture of 36 g of 40% aqueous methylamine solution and 200 ml of acetonitrile over a period of 1 hour at room temperature and the whole mixture was further stirred for 90 minutes. The reaction mixture was concentrated and the residue was diluted with 100 ml of water, neutralized with sodium hydrogen carbonate, saturated with sodium chloride and extracted with dichloromethane (200 ml×2). The organic solution was dried over anhydrous magnesium sulfate and concentrated and the residue was purified by column chromatography (eluent: dichloromethane-methanol (4:1)) to give 8.77 g of 2-chloro-5-(methylaminomethyl)pyridine as a yellow brown liquid.
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15.05 g
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50 mL
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36 g
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200 mL
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